Glesatinib
概要
説明
Glesatinib (MGCD265) is an experimental anti-cancer drug. It is in phase 2 clinical trials for non-small cell lung cancer (NSCLC). It is a spectrum selective tyrosine kinase inhibitor for the treatment of NSCLC patients with genetic alterations of MET .
Synthesis Analysis
Glesatinib is a dual inhibitor of c-Met and SMO that is under phase II clinical trial for non-small cell lung cancer . It has been reported to have reversal effects on P-glycoprotein (P-gp) mediated multidrug resistance .
Physical And Chemical Properties Analysis
Glesatinib has a molecular formula of C31H27F2N5O3S2 and a molecular weight of 619.7 g/mol . It is an orally bioavailable, small-molecule, multitargeted tyrosine kinase inhibitor with potential antineoplastic activity .
科学的研究の応用
Non-Small Cell Lung Cancer (NSCLC) Treatment
Glesatinib has been studied as a treatment for NSCLC, particularly in patients with MET and/or AXL alterations . It has shown antitumor activity in tumors harboring these alterations, with an objective response rate of 25.9% in patients with MET/AXL mutation or amplification and 30.0% in those with MET-activating mutations .
Combination Therapy with Erlotinib or Docetaxel
Research has explored the safety and efficacy of Glesatinib in combination with other cancer therapies. When combined with Erlotinib or Docetaxel, Glesatinib targets oncogenic drivers in solid tumors by inhibiting MET and AXL at clinically relevant doses . This combination approach aims to enhance the therapeutic effects against advanced solid tumors.
Advanced Solid Tumors
Glesatinib’s role extends beyond NSCLC to include a broader range of advanced solid tumors. Its ability to inhibit key pathways implicated in tumorigenesis makes it a valuable investigational drug for various solid tumor types .
Overcoming Drug Resistance
Glesatinib has shown promise in reversing P-glycoprotein (P-gp) mediated multidrug resistance (MDR) . This application is crucial in cancer treatment, where resistance to chemotherapy can significantly hinder therapeutic success.
Target Engagement and Pharmacodynamics
Exploratory pharmacodynamic analyses have indicated that Glesatinib effectively engages its targets and inhibits MET, which is a critical step in demonstrating the drug’s mechanism of action and potential therapeutic impact .
Safety Profile and Dosage Optimization
Determining the maximum tolerated dose (MTD) and the recommended phase II dose (RP2D) is essential for the safe application of Glesatinib. Studies have identified MTDs for different formulations of Glesatinib, providing a foundation for further clinical trials and dosage optimization .
作用機序
Target of Action
Glesatinib, also known as MGCD265, is an investigational, oral inhibitor primarily targeting two proteins: MET and AXL . These proteins are receptor tyrosine kinases that play crucial roles in cellular processes such as growth, survival, and migration. Aberrant activation of MET and AXL is often associated with tumorigenesis .
Mode of Action
Glesatinib is a type 2 MET inhibitor, which means it exhibits binding independent of the kinase activation loop . This is in contrast to type 1 MET inhibitors . Glesatinib interrupts the signal through the activated MET receptor . It also inhibits the function of AXL . By inhibiting these targets, Glesatinib can disrupt the signaling pathways that promote tumor growth and survival.
Biochemical Pathways
By inhibiting MET and AXL, Glesatinib can potentially disrupt these pathways, thereby inhibiting tumor growth and survival .
Result of Action
Glesatinib has demonstrated antitumor activity in nonclinical models and patients with non-small cell lung cancer (NSCLC) harboring MET exon 14 mutations . It has been shown to induce robust tumor regression in patient-derived NSCLC xenograft models with MET exon 14 deletion and MET amplification . In addition, Glesatinib can antagonize P-glycoprotein (P-gp) mediated multidrug resistance by inhibiting its cell membrane transporting functions .
Action Environment
The action of Glesatinib can be influenced by various environmental factors, including the presence of other drugs and the specific genetic makeup of the tumor cells. For example, Glesatinib has been studied in combination with other anticancer drugs like erlotinib or docetaxel . Furthermore, the efficacy of Glesatinib can be influenced by specific genetic alterations in tumor cells, such as MET exon 14 mutations or MET amplification .
Safety and Hazards
将来の方向性
Glesatinib had modest clinical activity, which likely reflects suboptimal drug bioavailability suggested by previously reported Phase I data, and pharmacodynamic findings of lower than anticipated increases in circulating soluble shed MET ectodomain (s-MET) . Clinical trials in different development stages are ongoing and more drugs targeted to c-MET will be available for NSCLC patients with METex14 skipping mutations in the future .
特性
IUPAC Name |
N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27F2N5O3S2/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCHYHRCBXNYNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27F2N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337113 | |
Record name | Glesatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glesatinib | |
CAS RN |
936694-12-1 | |
Record name | Glesatinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936694121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glesatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06302 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glesatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLESATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q29OXD98N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。